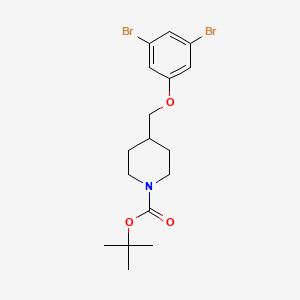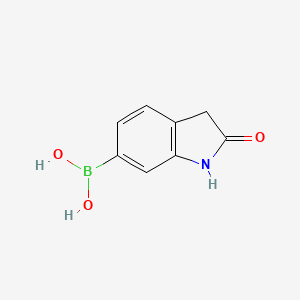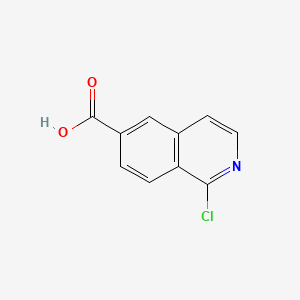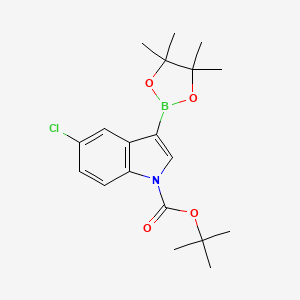
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is a chiral compound that has been widely studied for its potential application in medicinal chemistry. This compound is also known as N-Benzyl-1,2-diphenylethylenediamine or BDPE. The compound has a molecular formula of C21H20N2 and a molecular weight of 300.4 g/mol. The compound has two chiral centers, and the (1S,2S) isomer is the most common.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is not fully understood. However, it is believed that the compound acts as a serotonin and dopamine reuptake inhibitor. This action results in increased levels of these neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain. This action can lead to improved mood and reduced anxiety. The compound has also been shown to have antitumor, antiviral, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine in lab experiments is its potential as an antidepressant and anxiolytic agent. The compound has also been shown to have antitumor, antiviral, and antibacterial properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines.
Future Directions
There are several future directions for the study of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the study of the compound's potential as an antidepressant and anxiolytic agent. The compound's potential as an antitumor, antiviral, and antibacterial agent also warrants further investigation. Additionally, the compound's mechanism of action and its effects on neurotransmitter levels in the brain require further study.
Synthesis Methods
The synthesis of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine can be achieved through several methods. One of the most common methods is the reductive amination of benzophenone with benzylamine. This reaction is catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the condensation of benzylamine with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride.
Scientific Research Applications
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine has been extensively studied for its potential application in medicinal chemistry. The compound has been shown to have antitumor, antiviral, and antibacterial properties. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
(1S,2S)-N'-benzyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)





![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)



![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)